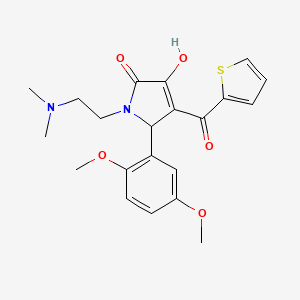

5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the pyrrol-2-one class, characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with a 2,5-dimethoxyphenyl group at position 5, a 2-(dimethylamino)ethyl chain at position 1, a hydroxyl group at position 3, and a thiophene-2-carbonyl moiety at position 2.

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-22(2)9-10-23-18(14-12-13(27-3)7-8-15(14)28-4)17(20(25)21(23)26)19(24)16-6-5-11-29-16/h5-8,11-12,18,25H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMAPWJIWRLBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (commonly referred to as Compound A ) is a synthetic organic molecule with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes:

- A pyrrole ring

- Dimethoxyphenyl group

- Dimethylaminoethyl side chain

- Thiophene carbonyl moiety

The molecular formula is with a molecular weight of approximately 372.47 g/mol.

1. Antineoplastic Activity

Compound A has been identified as an antineoplastic agent , exhibiting inhibitory effects on DNA topoisomerase, which is crucial for DNA replication and cell division. This mechanism suggests potential use in cancer therapies by inducing apoptosis in malignant cells .

2. Neuroprotective Effects

Research indicates that Compound A may possess neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly through interactions with NMDA receptors, which are involved in synaptic plasticity and memory function . The compound acts as a positive allosteric modulator, enhancing receptor activity without directly activating the receptor itself.

3. Antioxidant Activity

The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in preventing neurodegenerative diseases where oxidative damage plays a critical role .

In Vitro Studies

In vitro assays have demonstrated that Compound A exhibits cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested, indicating a moderate level of potency .

In Vivo Studies

Animal models have shown that administration of Compound A leads to reduced tumor growth in xenograft models of cancer. In these studies, tumor volume was significantly decreased compared to control groups treated with vehicle solutions .

Case Study 1: Glioblastoma Treatment

A study conducted by Da Silva et al. evaluated the efficacy of Compound A in glioblastoma models. The results indicated a 50% reduction in tumor volume after 14 days of treatment at a dose of 20 mg/kg body weight . Histopathological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

In a separate study focusing on neuroprotection, Compound A was administered to mice subjected to amyloid-beta injections, a model for Alzheimer's disease. The treated group exhibited improved cognitive function as assessed by maze tests and showed reduced levels of oxidative stress markers in brain tissues .

Data Summary

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

Anti-inflammatory Activity

In silico studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for the treatment of inflammatory diseases. Molecular docking simulations have indicated its potential to bind effectively to the active site of the enzyme, thus inhibiting its activity .

Anticancer Properties

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

The dimethylaminoethyl group suggests potential neuroprotective properties. Preliminary studies indicate that this compound may help in mitigating neurodegenerative processes, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

5-[3-(Benzyloxy)phenyl] Analogs

A closely related compound replaces the 2,5-dimethoxyphenyl group with a 3-(benzyloxy)phenyl substituent (C28H28N2O5S). This modification introduces a bulky benzyloxy group, which may reduce solubility compared to the methoxy-substituted parent compound. The benzyloxy group’s electron-donating properties could alter binding interactions with hydrophobic pockets in target proteins .

5-(3,4-Dimethoxyphenyl) Derivatives

In , the diethylaminoethyl variant (C24H29N2O5S) features a 3,4-dimethoxyphenyl group instead of 2,5-dimethoxy.

Modifications to the Aminoethyl Side Chain

Diethylaminoethyl vs. Dimethylaminoethyl

Replacing the dimethylamino group with diethylamino (C24H29N2O5S) increases lipophilicity (logP) due to the larger alkyl chains. This change may improve membrane permeability but could reduce solubility in aqueous media.

Thiophene-2-Carbonyl vs. Alternative Carbonyl Groups

Benzofuran Carbonyl Substituents

describes a compound with a 2-methyl-2,3-dihydrobenzofuran-5-carbonyl group (C28H26N2O6). The benzofuran moiety’s planar structure and extended conjugation may enhance π-π stacking interactions with aromatic residues in target proteins compared to the thiophene group, which has weaker electron density. However, thiophene’s smaller size could allow better steric compatibility in tight binding pockets .

Core Heterocycle Variations

Pyrazolo-Pyrimidine Derivatives

highlights a pyrazolo[3,4-d]pyrimidine core with a thiophene substituent. While structurally distinct from pyrrol-2-ones, such compounds exhibit kinase inhibitory activity (e.g., mass spec: 516.1 [M+1]), suggesting that the thiophene-carbonyl motif is a versatile pharmacophore across heterocyclic scaffolds .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: The parent compound’s dimethylaminoethyl side chain and methoxy groups are synthetically tractable, with yields exceeding 70% in analogous reactions (e.g., 79% yield for a related pyrimidine derivative ).

- Thermal Stability : Melting points for analogs range from 190.9°C () to 223–226°C (), suggesting that bulkier substituents increase crystalline stability .

Q & A

Q. What are the optimal synthetic routes for preparing this pyrrol-2-one derivative, and what purification methods yield high-purity products?

The synthesis of structurally analogous pyrrol-2-one derivatives typically involves base-assisted cyclization of substituted precursors. For example:

- Cyclization conditions : Use of sodium hydroxide or potassium carbonate in ethanol/water mixtures under reflux (60–80°C) .

- Purification : Column chromatography (gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

- Key intermediates : Thiophene-2-carbonyl derivatives and dimethylaminoethyl-substituted precursors are critical for regioselective ring closure .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) confirm the structural integrity of this compound?

- 1H/13C NMR : Assign methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). Hydroxy and carbonyl groups (δ 160–180 ppm in 13C) validate hydrogen bonding and conjugation .

- FTIR : Detect O–H (3200–3500 cm⁻¹), C=O (1650–1750 cm⁻¹), and thiophene C–S (600–800 cm⁻¹) stretches .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <3 ppm error .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism or stereochemistry) be resolved using X-ray crystallography or DFT studies?

- X-ray crystallography : Resolves tautomeric forms (e.g., enol vs. keto) by identifying hydrogen-bonding networks and dihedral angles. For example, intermolecular O–H⋯O interactions stabilize the enol form in similar compounds .

- DFT calculations : Predict thermodynamic stability of tautomers using Gibbs free energy comparisons (B3LYP/6-311+G(d,p) basis set). Electron density maps align with crystallographic data .

Q. What experimental factors explain contradictory yields (e.g., 44% vs. 86%) in analogous synthesis protocols?

- Reaction conditions : Higher yields correlate with anhydrous solvents (e.g., DMF vs. ethanol) and inert atmospheres (N₂), minimizing hydrolysis of intermediates .

- Substituent effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) slow cyclization kinetics, reducing yields compared to electron-donating groups (e.g., 4-methoxyphenyl) .

Q. How should stability studies be designed to evaluate degradation pathways under varying pH and temperature?

Q. How can computational models (e.g., QSAR) predict biological activity based on substituent modifications?

- Descriptor selection : Include Hammett σ constants for methoxy groups and steric parameters (e.g., molar refractivity) for the dimethylaminoethyl chain.

- Validation : Compare predicted IC₅₀ values against in vitro assays (e.g., enzyme inhibition) to refine models .

Methodological Challenges

Q. What strategies mitigate low yields in multi-step syntheses involving sensitive functional groups?

Q. How can regioselectivity in cyclization reactions be controlled when introducing bulky substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.